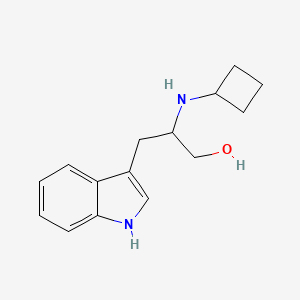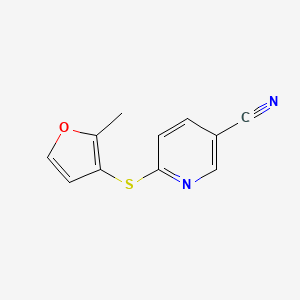![molecular formula C12H21N3 B7647723 4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine, also known as DMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMPA is a pyridine-based compound that has been synthesized through various methods.
Mecanismo De Acción
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This compound has been shown to enhance the activity of this receptor, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including enhanced cognitive function and memory, increased synaptic plasticity, and improved learning and memory. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine, including the development of more selective and potent agonists of the α7 nAChR, the investigation of the potential applications of this compound in the treatment of neurological disorders, and the exploration of the underlying mechanisms of this compound's effects on cognitive function and memory. Additionally, further research is needed to fully understand the potential toxicity and limitations of this compound in lab experiments.
Conclusion:
In conclusion, this compound is a pyridine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to act as a potent and selective agonist of the α7 nAChR, leading to enhanced cognitive function and memory. This compound has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations that need to be further explored. Future research on this compound may lead to the development of new therapies for neurological disorders and a better understanding of the underlying mechanisms of cognitive function and memory.
Métodos De Síntesis
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine can be synthesized through various methods, including the reaction of 2-bromo-4-(dimethylamino) methylpyridine with isobutylamine. Another method involves the reaction of 4-chloro-2-(dimethylamino)methylpyridine with 2-methylpropylamine. Both methods have been reported to yield this compound in good yield and purity.
Aplicaciones Científicas De Investigación
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to act as a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. This compound has been shown to enhance cognitive function and memory in animal models of these disorders.
Propiedades
IUPAC Name |
4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-10(2)8-14-12-7-11(5-6-13-12)9-15(3)4/h5-7,10H,8-9H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHLVGRAAAPWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=CC(=C1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)

![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)
![N-[1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647684.png)
![1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)


![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)

![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
